4-(Hydroxymethyl)pyrimidine

描述

嘧啶-4-甲醇,也称为4-嘧啶甲醇,是一种常用的有机合成中间体。它属于嘧啶家族,其特征在于嘧啶环在第四位被羟甲基取代。 该化合物的分子式为C5H6N2O,分子量为110.11 g/mol .

准备方法

合成路线和反应条件: 嘧啶-4-甲醇可以通过多种方法合成。一种常见的路线是使用硼氢化钠或氢化锂铝等还原剂还原4-嘧啶甲醛。 该反应通常在惰性气氛下并在受控温度条件下进行,以确保高产率和纯度 .

工业生产方法: 在工业环境中,嘧啶-4-甲醇采用类似的合成路线,但规模更大。该工艺涉及使用大型反应器并精确控制反应参数以实现一致的质量。 然后通过结晶或蒸馏技术对化合物进行提纯,以获得所需的纯度水平 .

化学反应分析

Oxidation to Carboxylic Acid Derivatives

The hydroxymethyl group undergoes oxidation to form pyrimidine-4-carboxylic acid. A two-step protocol involves:

- Esterification of the hydroxymethyl group to a carboxylate ester.

- Basic hydrolysis to the carboxylic acid.

- Step 1 : Reaction of 4-(hydroxymethyl)pyrimidine with propiolate esters under MgI₂ catalysis forms α-(hydroxymethyl)iodoacrylates.

- Step 2 : Dess-Martin periodinane oxidation converts the hydroxymethyl group to a carboxylate ester.

- Step 3 : Hydrolysis with KOH in methanol yields the carboxylic acid (85–98% yield).

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | Dess-Martin periodinane | Pyrimidine-4-carboxylate | 85–98 |

Boekelheide Rearrangement

This compound undergoes chemoselective oxidation to form 4-carbonyloxy derivatives via the Boekelheide rearrangement. This reaction is mediated by carboxylic acid anhydrides (e.g., acetic anhydride) under mild conditions .

| Anhydride | Product | Yield (%) |

|---|---|---|

| Acetic anhydride | 4-Acetoxymethylpyrimidine | 75–90 |

Phosphorylation in Biochemical Pathways

In yeast metabolism, the hydroxymethyl group is phosphorylated by kinases (THI20/THI21) to form HMP-P (4-amino-5-phosphomethyl-2-methylpyrimidine), a precursor in thiamine biosynthesis .

| Enzyme | Substrate | Product | Km (μM) | kcat (s⁻¹) |

|---|---|---|---|---|

| THI20 | This compound | HMP-P | 12.4 | 8.7 |

Condensation with Amidines and Guanidines

The hydroxymethyl group facilitates cyclocondensation with amidines or guanidines to form 2,6-disubstituted pyrimidines. This reaction is catalyzed by MgI₂ or LiHMDS .

- Step 1 : Condensation of this compound with benzamidine.

- Step 2 : Acid-catalyzed cyclization yields 2-phenyl-6-(hydroxymethyl)pyrimidine-5-carboxylate (82% yield).

| Amidine Derivative | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzamidine | MgI₂ | 2-Phenyl-6-(hydroxymethyl)pyrimidine | 82 |

Esterification and Etherification

The hydroxymethyl group undergoes esterification with acyl chlorides or transesterification with alcohols.

| Acyl Chloride | Base | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | 4-Acetoxymethylpyrimidine | 88 |

科学研究应用

嘧啶-4-甲醇在科学研究中具有广泛的应用:

化学: 它用作合成更复杂有机分子(包括药物和农药)的构件。

生物学: 该化合物用于研究酶机制,并作为生物活性分子合成的前体。

医学: 嘧啶-4-甲醇衍生物在抗真菌剂和抗癌剂的开发中显示出潜力。

作用机制

嘧啶-4-甲醇及其衍生物的作用机制涉及与特定分子靶标的相互作用。例如,一些衍生物通过与酶的活性位点结合而充当酶抑制剂,从而阻断其活性。 所涉及的途径可能包括抑制 DNA 合成或破坏对病原体生存至关重要的细胞过程 .

类似化合物:

4-嘧啶甲醛: 嘧啶-4-甲醇合成的前体。

4-嘧啶羧酸: 嘧啶-4-甲醇的氧化产物。

4-甲氧基嘧啶: 一种结构相似的化合物,其具有甲氧基而不是羟甲基

独特性: 嘧啶-4-甲醇因其独特的取代模式而独一无二,这赋予了其独特的化学反应性和生物活性。 它的羟甲基允许进行多样的化学修饰,使其成为有机合成中的宝贵中间体 .

相似化合物的比较

4-Pyrimidinecarboxaldehyde: A precursor in the synthesis of Pyrimidin-4-yl-Methanol.

4-Pyrimidinecarboxylic Acid: An oxidation product of Pyrimidin-4-yl-Methanol.

4-Methoxypyrimidine: A structurally similar compound with a methoxy group instead of a hydroxymethyl group

Uniqueness: Pyrimidin-4-yl-Methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

生物活性

4-(Hydroxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are essential components in various biological processes and serve as crucial building blocks in the synthesis of nucleotides, which are integral to DNA and RNA. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

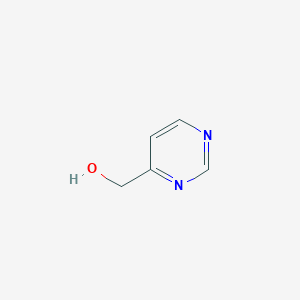

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a hydroxymethyl group (-CH2OH) at the 4-position of the pyrimidine ring, which significantly influences its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that pyrimidine derivatives exhibit varying degrees of antibacterial and antifungal activities. In particular, studies have shown that certain substitutions on the pyrimidine ring can enhance these effects. For example, compounds with electron-withdrawing groups at specific positions have been found to exhibit increased potency against Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.25 - 1 |

| Other derivatives | Antifungal | Varies |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrimidine derivatives have been implicated in inhibiting tumor growth through multiple mechanisms, including interference with DNA synthesis and modulation of cell signaling pathways. For instance, some derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as HeLa and MCF-7 .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity against these cell lines .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. Studies indicate that pyrimidines can inhibit key inflammatory mediators such as COX-1 and COX-2. This inhibition leads to decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can lead to significant changes in potency and selectivity.

- Position 2 : Substituents at this position often enhance antibacterial activity.

- Position 4 : Hydroxymethyl groups increase solubility and bioavailability.

- Position 5 : Electron-donating groups can enhance anticancer activity.

属性

IUPAC Name |

pyrimidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513325 | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-98-5 | |

| Record name | 4-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 4-Pyrimidinemethanol influence the movement of plant growth regulators within plants?

A: While the provided research doesn't directly investigate the effects of 4-Pyrimidinemethanol itself, it highlights the impact of structurally similar compounds on the transport of plant growth regulators. For instance, the study found that Ancymidol, a growth retardant containing a 4-Pyrimidinemethanol moiety, affected the translocation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in bean seedlings. [] Specifically, applying Ancymidol to leaves before introducing 2,4,5-T reduced the movement of 2,4,5-T towards young shoots but didn't significantly impact its downward movement within the plant. [] Interestingly, this effect of Ancymidol on 2,4,5-T transport could be reversed by treating the plant with Gibberellic Acid (GA). [] This suggests a potential interplay between 4-Pyrimidinemethanol derivatives, GA, and the plant's internal transport mechanisms for growth regulators.

Q2: What are the key structural features of 4-Pyrimidinemethanol and related compounds mentioned in the research?

A2: 4-Pyrimidinemethanol serves as a central structural element in various compounds discussed in the research, particularly those classified as growth retardants.

- Ancymidol: This compound, chemically defined as α-Cyclopropyl-α-(4-methoxyphenyl)-4-pyrimidinemethanol, features a 4-Pyrimidinemethanol core. []

- Other Derivatives: The research also explores 2- and 4-(Halogenomethyl)pyrimidines, synthesized through direct halogenation of 2- or 4-Methylpyrimidine. [] These derivatives highlight the chemical versatility of the pyrimidine ring and its susceptibility to modifications, paving the way for potential variations in biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。